molecular formula C23H31N5O2 B11284148 6-(3,4-Dimethylphenyl)-2-heptyl-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

6-(3,4-Dimethylphenyl)-2-heptyl-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

Cat. No.: B11284148
M. Wt: 409.5 g/mol
InChI Key: HGMFRPHLEBVIAV-UHFFFAOYSA-N
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Description

8-(3,4-dimethylphenyl)-3-heptyl-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione is a complex organic compound that belongs to the class of imidazo[1,2-g]purine derivatives. This compound is characterized by its unique structure, which includes a heptyl chain, a dimethylphenyl group, and a methyl group attached to the imidazo[1,2-g]purine core. The compound’s structure imparts it with specific chemical and biological properties, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(3,4-dimethylphenyl)-3-heptyl-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione typically involves multi-step organic reactions. The starting materials often include substituted purines and imidazoles, which undergo a series of reactions such as alkylation, cyclization, and condensation. The reaction conditions may vary, but common reagents include strong bases like sodium hydride or potassium tert-butoxide, and solvents such as dimethylformamide or tetrahydrofuran. The reactions are usually carried out under inert atmospheres to prevent oxidation and other side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to control reaction parameters precisely. The purification of the final product is typically achieved through techniques such as recrystallization, chromatography, or distillation.

Chemical Reactions Analysis

Types of Reactions

8-(3,4-dimethylphenyl)-3-heptyl-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or alkoxides replace hydrogen atoms on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in a variety of substituted imidazo[1,2-g]purine derivatives.

Scientific Research Applications

8-(3,4-dimethylphenyl)-3-heptyl-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione has several applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: In biological research, the compound is studied for its potential interactions with various biomolecules, including proteins and nucleic acids.

    Medicine: The compound is investigated for its potential therapeutic properties, such as anti-inflammatory, anticancer, and antiviral activities.

    Industry: In industrial applications, the compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 8-(3,4-dimethylphenyl)-3-heptyl-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological effects. For example, the compound may inhibit the activity of certain enzymes, leading to a decrease in the production of pro-inflammatory molecules.

Comparison with Similar Compounds

8-(3,4-dimethylphenyl)-3-heptyl-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione can be compared with other similar compounds, such as:

The uniqueness of 8-(3,4-dimethylphenyl)-3-heptyl-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione lies in its specific substitution pattern and the combination of functional groups, which impart distinct chemical and biological properties.

Properties

Molecular Formula

C23H31N5O2

Molecular Weight

409.5 g/mol

IUPAC Name

6-(3,4-dimethylphenyl)-2-heptyl-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C23H31N5O2/c1-5-6-7-8-9-12-28-21(29)19-20(25(4)23(28)30)24-22-26(13-14-27(19)22)18-11-10-16(2)17(3)15-18/h10-11,15H,5-9,12-14H2,1-4H3

InChI Key

HGMFRPHLEBVIAV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCN1C(=O)C2=C(N=C3N2CCN3C4=CC(=C(C=C4)C)C)N(C1=O)C

Origin of Product

United States

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